4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide
Overview
Description
Preparation Methods
The synthesis of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide typically starts with 4-benzyloxycarbonyl-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide as the starting material . The synthetic route involves the protection of the nitrogen atom with 4-methylbenzenesulfonyl chloride (tosyl chloride) followed by hydrogenation to yield the final product . The reaction conditions include the use of solvents like dichloromethane and catalysts such as palladium on carbon for the hydrogenation step .
Chemical Reactions Analysis
4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to remove the tosyl group, yielding a simpler benzimidazole derivative.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide involves its interaction with specific molecular targets. In the context of its role as an intermediate of Tegoprazan, it is involved in the inhibition of gastric acid secretion by blocking the H+/K+ ATPase enzyme in the stomach lining . This inhibition reduces the production of gastric acid, providing relief from symptoms of gastroesophageal reflux disease .
Comparison with Similar Compounds
4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide can be compared with other benzimidazole derivatives such as:
Omeprazole: Another proton pump inhibitor used for treating acid-related disorders.
Lansoprazole: Similar to Omeprazole, it is used for reducing stomach acid production.
Rabeprazole: Another benzimidazole derivative with a similar mechanism of action.
The uniqueness of this compound lies in its specific structure and its role as an intermediate in the synthesis of Tegoprazan, which has distinct pharmacological properties compared to other proton pump inhibitors .
Properties
IUPAC Name |
7-hydroxy-N,N,2-trimethyl-3-(4-methylphenyl)sulfonylbenzimidazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-11-5-7-14(8-6-11)26(24,25)21-12(2)19-17-15(21)9-13(10-16(17)22)18(23)20(3)4/h5-10,22H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWVNJPTTKMUQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC3=C2C=C(C=C3O)C(=O)N(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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